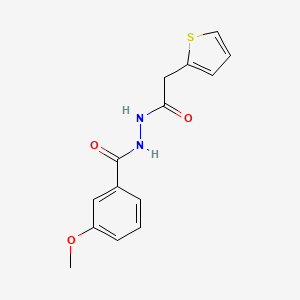
3-methoxy-N'-(2-thienylacetyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N'-(2-thienylacetyl)benzohydrazide, also known as TA-02, is a small molecule compound that has shown potential in various scientific research applications. It is a benzohydrazide derivative that has been synthesized through a multi-step process. In recent years, there has been a growing interest in the potential of TA-02 as a therapeutic agent due to its unique mechanism of action and its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 3-methoxy-N'-(2-thienylacetyl)benzohydrazide is complex and involves multiple targets. It has been shown to inhibit the activity of various enzymes, as mentioned earlier. Additionally, this compound has been found to modulate the activity of several signaling pathways, including the NF-κB and PI3K/Akt pathways. These pathways play important roles in inflammation, cell survival, and proliferation. By targeting multiple pathways and enzymes, this compound has the potential to have broad therapeutic applications.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed. These effects suggest that this compound has potential as an anti-inflammatory and anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-methoxy-N'-(2-thienylacetyl)benzohydrazide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is complex and not fully understood, which can make it difficult to interpret results. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for research on 3-methoxy-N'-(2-thienylacetyl)benzohydrazide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis and formulation for clinical use.
Méthodes De Synthèse
The synthesis of 3-methoxy-N'-(2-thienylacetyl)benzohydrazide involves several steps, including the condensation of 2-thiopheneacetic acid with hydrazine hydrate to form 2-thienylacetic acid hydrazide. This intermediate is then reacted with 3-methoxybenzoyl chloride to produce the final product, this compound. The synthesis method has been optimized to produce high yields and purity of this compound.
Applications De Recherche Scientifique
3-methoxy-N'-(2-thienylacetyl)benzohydrazide has been studied extensively in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic properties. This compound has also been found to inhibit the activity of several enzymes, including histone deacetylases, matrix metalloproteinases, and proteasomes. These enzymes play important roles in various biological processes, and their inhibition by this compound has potential therapeutic implications.
Propriétés
IUPAC Name |
3-methoxy-N'-(2-thiophen-2-ylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-11-5-2-4-10(8-11)14(18)16-15-13(17)9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWQGUABBJJOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5847244.png)
![2-chloro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5847247.png)
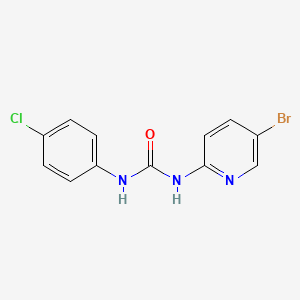
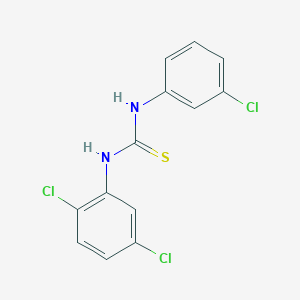
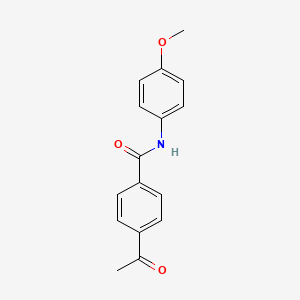
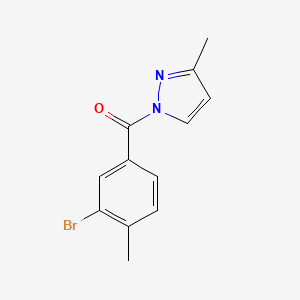
![2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5847276.png)

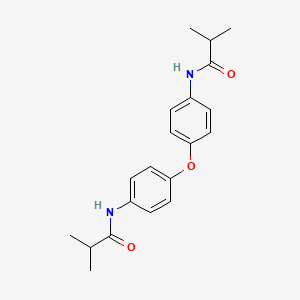
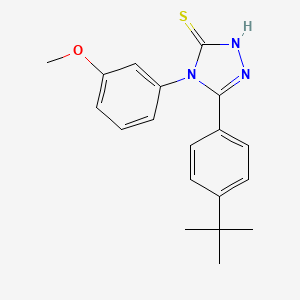
![4-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5847307.png)
![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5847309.png)

![4-[(benzylthio)methyl]-N-cyclopentylbenzamide](/img/structure/B5847326.png)
